methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₃O₃S |
Molecular Weight | 393.46 g/mol |
Purity | Typically ≥ 95% |
The structure includes a pyrazole ring, a thiophene moiety, and a carbamate functional group, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : The pyrazole ring can be synthesized by reacting a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
- Attachment of Thiophene : The thiophene moiety is introduced through cross-coupling reactions such as Suzuki or Stille coupling.
- Carbamate Formation : The carbamate group is formed by reacting an amine with an isocyanate or a carbonyl compound in the presence of a base.
Antimicrobial Properties
Research indicates that compounds containing pyrazole and thiophene rings often exhibit significant antimicrobial activities. For example, studies have shown that derivatives of pyrazole can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The presence of the thiophene ring enhances its ability to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been reported to inhibit matrix metalloproteinases, which are crucial in cancer progression and tissue remodeling .
Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, certain pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cells in vitro .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of pyrazole derivatives, suggesting potential applications in treating inflammatory diseases .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or receptors critical for disease progression. For example, some compounds have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation pathways .
Case Studies
A notable study focused on the synthesis and evaluation of novel pyrazole derivatives for their biological activity against specific targets:
- Study Title : "Design, Synthesis, and Biological Evaluation of Novel Dipeptide-Type SARS-CoV 3CL Protease Inhibitors"
Properties
IUPAC Name |
methyl N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-7-10(2)16(15-9)11(8-14-13(17)18-3)12-5-4-6-19-12/h4-7,11H,8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHZYKCQBUEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)OC)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.